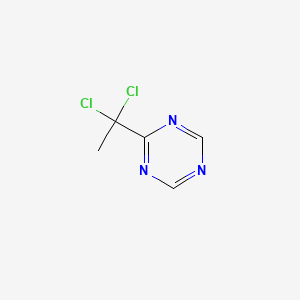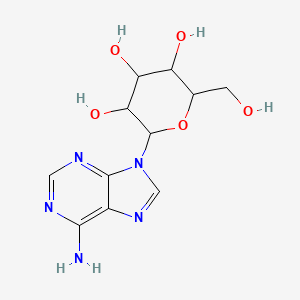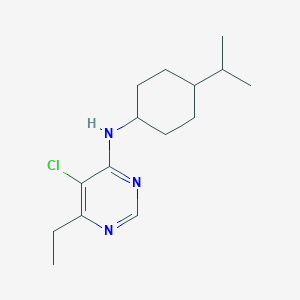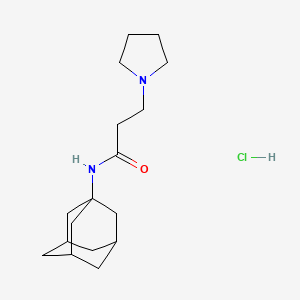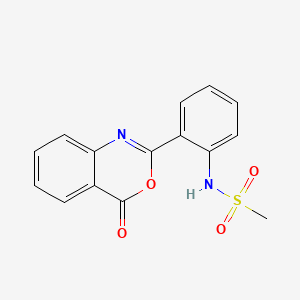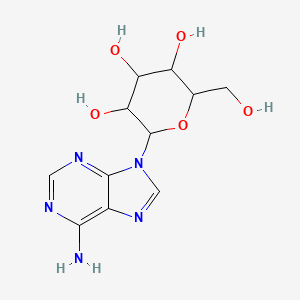
9-alpha-L-Talopyranosyl adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of adenine attached to a talopyranosyl sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a talopyranosyl donor. The reaction conditions often require the use of a suitable catalyst and protective groups to ensure the selective formation of the desired glycosidic bond. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical methods. The use of recombinant strains engineered to express these enzymes can facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 9-alpha-L-Talopyranosyl adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the talopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the adenine ring or the sugar moiety, leading to the formation of reduced nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like phosphorus oxychloride or thionyl chloride, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted nucleoside analogs with potential biological activity .
Wissenschaftliche Forschungsanwendungen
9-alpha-L-Talopyranosyl adenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
9-beta-D-Ribofuranosyl adenine: A naturally occurring nucleoside with a ribose sugar moiety.
9-alpha-D-Xylopyranosyl adenine: Another nucleoside analog with a different sugar moiety.
9-beta-D-Arabinofuranosyl adenine: Known for its antiviral properties.
Uniqueness: 9-alpha-L-Talopyranosyl adenine is unique due to its talopyranosyl sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying nucleoside analogs and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
28361-09-3 |
|---|---|
Molekularformel |
C11H15N5O5 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI-Schlüssel |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


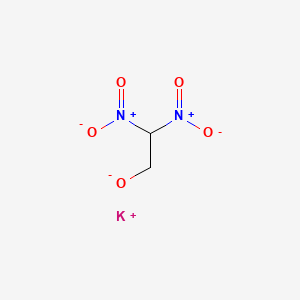

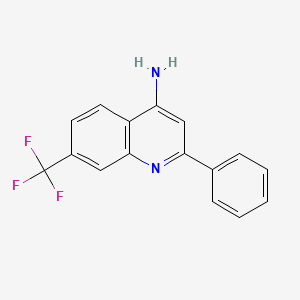
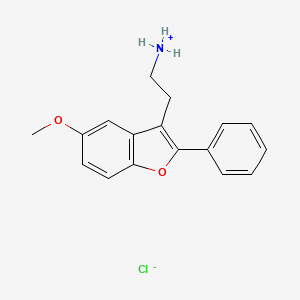

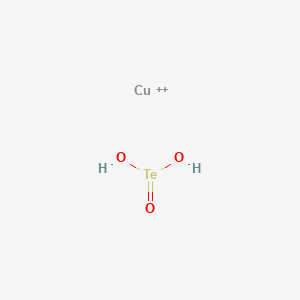
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
